2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Description
2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide is a complex organic compound that features a methoxyphenyl group and an imidazo[1,2-a]pyridine moiety
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16-11-12-26-15-21(25-22(26)13-16)18-5-7-19(8-6-18)24-23(27)14-17-3-9-20(28-2)10-4-17/h3-13,15H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYAYQKHYDCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxyphenylacetic acid and 4-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline under acidic conditions. This reaction forms an amide bond, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, contributing to its overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
- 2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]ethanamide
Uniqueness
2-(4-methoxyphenyl)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the methoxy group and the imidazo[1,2-a]pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
